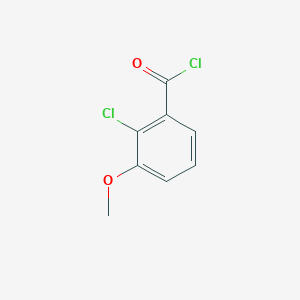

2-Chloro-3-methoxybenzoyl chloride

Descripción

Propiedades

Número CAS |

86269-98-9 |

|---|---|

Fórmula molecular |

C8H6Cl2O2 |

Peso molecular |

205.03 g/mol |

Nombre IUPAC |

2-chloro-3-methoxybenzoyl chloride |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3 |

Clave InChI |

JYCVIMNYXDSFJH-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1Cl)C(=O)Cl |

Origen del producto |

United States |

Technical Guide: 2-Chloro-3-methoxybenzoyl chloride (CAS 86269-98-9)

Executive Summary

2-Chloro-3-methoxybenzoyl chloride (CAS 86269-98-9) is a specialized electrophilic building block critical to modern medicinal chemistry. It serves as a pivotal intermediate in the synthesis of SGLT2 inhibitors (gliflozins), a major class of antidiabetic drugs, and is increasingly utilized in the development of kinase inhibitors where the ortho-chloro substituent provides essential metabolic stability and steric governance.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in pharmaceutical scaffold construction, moving beyond basic datasheet parameters to actionable experimental insights.

Chemical Profile & Structural Analysis[1]

Structural Logic

The compound features a benzoyl chloride core decorated with two key substituents that define its reactivity and utility in drug design:

-

2-Chloro Substituent (ortho):

-

Steric Effect: Forces the carbonyl group out of planarity with the benzene ring, often improving selectivity in downstream acylation reactions by hindering nucleophilic attack from specific angles.

-

Metabolic Stability: In final drug candidates, this halogen blocks metabolic oxidation at the vulnerable ortho position, a common clearance pathway for benzamides.

-

-

3-Methoxy Substituent (meta):

-

Electronic Effect: Acts as a weak activator via resonance (though inductively withdrawing). Its position meta to the carbonyl allows for fine-tuning of the lipophilicity (LogP) and hydrogen-bond accepting capability of the final molecule without drastically deactivating the ring toward Friedel-Crafts acylations.

-

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 86269-98-9 |

| Molecular Formula | |

| Molecular Weight | 205.04 g/mol |

| Appearance | Colorless to pale yellow fuming liquid or low-melting solid |

| Boiling Point | ~130-135 °C at 0.1 mmHg (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

| Storage | < 4°C, under Argon/Nitrogen (Hydrolysis sensitive) |

Synthesis & Manufacturing Protocols

The synthesis of 2-Chloro-3-methoxybenzoyl chloride is typically achieved by the chlorination of 2-chloro-3-methoxybenzoic acid . While standard acid chloride protocols apply, the specific substitution pattern requires careful thermal control to prevent demethylation or decarboxylation.

Decision Matrix: Reagent Selection

The choice between Thionyl Chloride (

Caption: Decision matrix for selecting the optimal chlorination route based on scale and purity needs.

Recommended Protocol: Oxalyl Chloride Method (High Purity)

This method is preferred for medicinal chemistry applications to avoid sulfur contamination and harsh thermal conditions.

Reagents:

-

2-Chloro-3-methoxybenzoic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

DMF (Catalytic, 2-3 drops)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen. Add the benzoic acid substrate and dissolve in anhydrous DCM (0.2 M concentration).

-

Activation: Cool the solution to 0°C in an ice bath. Add catalytic DMF.[1][2] Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for catalyzing the reaction at low temperatures.

-

Addition: Add Oxalyl chloride dropwise via a syringe or addition funnel. Gas evolution (

, -

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction completion by quenching an aliquot with methanol and checking for the methyl ester via TLC or LCMS.

-

Workup: Concentrate the mixture in vacuo to remove solvent and excess oxalyl chloride.

-

Purification: The residue is typically used directly in the next step. If storage is required, dissolve in toluene and concentrate again to azeotrope trace HCl.

Applications in Drug Development[5][6]

SGLT2 Inhibitor Synthesis

The most significant application of CAS 86269-98-9 is in the synthesis of Gliflozin analogs (e.g., Dapagliflozin derivatives). These drugs function by inhibiting the Sodium-Glucose Cotransporter 2 in the kidneys.

Mechanism of Scaffold Construction: The acid chloride is used to acylate a diphenylmethane precursor or is used in a Friedel-Crafts acylation to build the core diaryl ketone, which is subsequently reduced.

-

Key Reaction: Friedel-Crafts Acylation of an activated benzene (e.g., ethylbenzene derivative) using

. -

Regioselectivity: The 2-Cl substituent directs the acylation and prevents unwanted side reactions at the ortho position.

Workflow: SGLT2 Inhibitor Core Synthesis

Caption: Synthetic pathway for constructing the diphenylmethane core of SGLT2 inhibitors using CAS 86269-98-9.

Isoselenazolone Heterocycles

Recent research utilizes 2-chloro-3-methoxybenzoyl chloride in Copper-catalyzed Selenium-Nitrogen coupling reactions. The acid chloride is converted to a benzamide, which then undergoes cyclization to form isoselenazolones, a class of compounds with potential antioxidant and anticancer activities.

Handling & Safety (MSDS Summary)

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corr. 1B | Causes severe skin burns and eye damage. | Wear chemical-resistant gloves and face shield. |

| Water Reactivity | Reacts violently with water (releases HCl). | Handle only in a fume hood; use dry solvents. |

| Lachrymator | Causes severe eye irritation and tearing. | Do not open outside of a ventilated enclosure. |

Emergency Protocol:

-

Skin Contact: Immediately wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.

-

Spill: Neutralize with sodium bicarbonate or lime sand. Do not use water directly on the spill.

References

-

European Patent Office. (2014). Novel Diphenylmethane Derivatives as SGLT2 Inhibitors (EP 2714032 B1). Retrieved from .

-

BenchChem. (2025).[1] Comparative Guide to the Synthetic Routes of 2-Methyl-3-methoxybenzoyl chloride (Analogous Protocol). Retrieved from .

-

Electronics and Books. (2011). Copper catalyzed/mediated synthetic methodology for ebselen and related isoselenazolones. Retrieved from .

-

Santa Cruz Biotechnology. 2-[(3-chlorobenzyl)oxy]-3-methoxybenzoyl chloride Product Data. Retrieved from .

-

PubChem. Compound Summary for 2-Chloro-3-methoxybenzoic acid (Precursor). Retrieved from .

Sources

Comprehensive Technical Guide: 2-Chloro-3-methoxybenzoyl Chloride in Advanced Drug Discovery

Executive Summary

2-Chloro-3-methoxybenzoyl chloride is a highly reactive, electrophilic acylating agent that serves as a foundational building block in modern medicinal chemistry. Characterized by its unique ortho-chloro and meta-methoxy substitution pattern, this compound is engineered to provide specific steric and electronic properties that dictate the conformation and metabolic stability of downstream active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthesis protocol, and explores its critical applications in the development of SGLT2 inhibitors and novel benzamides.

Physicochemical & Structural Profiling

Understanding the structural nuances of 2-chloro-3-methoxybenzoyl chloride is essential for predicting its reactivity during complex coupling processes.

-

Steric Effects: The chlorine atom at the ortho position (C2) introduces significant steric bulk directly adjacent to the acyl chloride group. This steric hindrance dictates the trajectory of incoming nucleophiles, often necessitating the use of highly nucleophilic amines or acylation catalysts (e.g., DMAP) to drive amide or ester bond formation to completion.

-

Electronic Effects: The methoxy group at the meta position (C3) is electron-donating via resonance (+R) but electron-withdrawing via induction (-I). Because it is meta to the acyl group, the resonance effect cannot delocalize directly into the carbonyl system. Consequently, the inductive electron-withdrawing effects of both the methoxy and the ortho-chloro groups dominate, slightly increasing the electrophilicity of the carbonyl carbon and compensating for the steric hindrance during nucleophilic attack.

Quantitative Data Summary

The following table summarizes the core quantitative and structural data for 2-chloro-3-methoxybenzoyl chloride[1].

| Property | Value | Reference |

| Chemical Name | 2-Chloro-3-methoxybenzoyl chloride | [1] |

| CAS Registry Number | 86269-98-9 | [2],[1] |

| Molecular Formula | C | [3] |

| Molecular Weight | 205.04 g/mol | [3] |

| Structural Class | Acyl Chloride (Benzoyl Chloride Derivative) | [1] |

| Storage Conditions | Moisture-sensitive; store under inert gas (N | Standard Protocol |

*Note: Molecular formula and weight are derived from the structurally identical isomer 3-chloro-4-methoxybenzoyl chloride[3].

Synthesis Methodology: A Self-Validating Protocol

The conversion of 2-chloro-3-methoxybenzoic acid to its corresponding acyl chloride must be executed under strictly anhydrous conditions to prevent hydrolysis. The following protocol utilizes oxalyl chloride catalyzed by N,N-Dimethylformamide (DMF)[4].

Figure 1: Step-by-step synthesis workflow of 2-Chloro-3-methoxybenzoyl chloride.

Step-by-Step Experimental Workflow

-

Objective: Synthesis of the highly reactive acyl chloride intermediate for downstream API coupling.

-

Reagents: 2-Chloro-3-methoxybenzoic acid (1.0 eq), Oxalyl chloride (1.3 eq), DMF (0.05 eq), Anhydrous Dichloromethane (CH

Cl

-

Preparation & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a gas bubbler. Purge the system with inert nitrogen gas.

-

Causality: Acyl chlorides are highly susceptible to nucleophilic attack by water; eliminating ambient moisture prevents the reversion of the product back to the starting carboxylic acid.

-

-

Dissolution: Suspend 2-chloro-3-methoxybenzoic acid (e.g., 14.3 mmol) in 63 mL of anhydrous CH

Cl -

Catalyst Addition: Inject catalytic DMF (0.20 mL) into the suspension[4].

-

Causality: DMF reacts rapidly with oxalyl chloride to generate the Vilsmeier-Haack reagent (chloromethylene-dimethyliminium chloride). This highly electrophilic species acts as the active chlorinating agent, significantly lowering the activation energy compared to uncatalyzed chlorination.

-

-

Controlled Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (18.7 mmol, 1.63 mL) dropwise[4].

-

Causality: The reaction generates equimolar amounts of carbon monoxide (CO), carbon dioxide (CO

), and hydrogen chloride (HCl) gases. Dropwise addition at 0 °C controls the exothermic gas evolution, preventing solvent boil-over and ensuring safety.

-

-

Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for approximately 20 hours[4].

-

Self-Validating Indicator: The reaction progress can be visually and macroscopically monitored. As the insoluble carboxylic acid converts to the highly soluble acyl chloride, the heterogeneous suspension transitions into a clear, homogenous solution. The complete cessation of gas bubbling through the bubbler serves as a reliable indicator of reaction completion. (Further validation can be achieved via IR spectroscopy, noting the shift of the C=O stretch from ~1680 cm

to ~1750-1770 cm

-

-

Isolation: Concentrate the mixture in vacuo using a rotary evaporator[4].

-

Causality: The strategic choice of oxalyl chloride over other chlorinating agents (like SOCl

or PCl

-

Applications in Advanced Drug Development

2-Chloro-3-methoxybenzoyl chloride is a privileged intermediate in the synthesis of several high-value therapeutic classes.

Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a cornerstone in the management of type 2 diabetes mellitus. 2-Chloro-3-methoxybenzoyl chloride is utilized as a direct precursor in the synthesis of diphenylmethane derivatives, which act as potent, selective SGLT2 inhibitors[4]. In these synthetic pathways, the acyl chloride is coupled with an appropriate aromatic system via Friedel-Crafts acylation. The resulting benzophenone intermediate is subsequently reduced to form the critical diphenylmethane core[4].

Figure 2: Logical relationship of SGLT2 inhibition by diphenylmethane derivatives.

Development of Novel Benzamides

Beyond metabolic disorders, this acyl chloride is heavily utilized in the synthesis of biologically active benzamides[5]. By reacting 2-chloro-3-methoxybenzoyl chloride with various primary or secondary amines (e.g., complex cyclopropyl-substituted alkylamines), researchers can generate diverse libraries of benzamide derivatives[5]. The specific ortho-chloro/meta-methoxy substitution pattern provides a unique steric and electronic profile that restricts the rotation of the amide bond, locking the molecule into a bioactive conformation that often enhances target binding affinity and metabolic stability.

References

-

US9034921B2 - Diphenylmethane derivatives as SGLT2 inhibitors - Google Patents , google.com. 4[4]

-

US20140107340A1 - Benzamides - Google Patents , google.com.5[5]

-

Benzoyl chloride, 2-chloro-3-methoxy- (9CI) SDS, 86269-98-9 , echemi.com. 1[1]

-

52516-44-6|2-Chloro-1-(chloromethyl)-3-methoxybenzene - BLDpharm , bldpharm.com. 2[2]

-

36590-49-5|3-Chloro-4-methoxybenzoyl chloride|BLD Pharm , bldpharm.com. 3[3]

Sources

- 1. echemi.com [echemi.com]

- 2. 52516-44-6|2-Chloro-1-(chloromethyl)-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. 36590-49-5|3-Chloro-4-methoxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 4. US9034921B2 - Diphenylmethane derivatives as SGLT2 inhibitors - Google Patents [patents.google.com]

- 5. US20140107340A1 - Benzamides - Google Patents [patents.google.com]

Technical Characterization of 2-Chloro-3-methoxybenzoyl Chloride: Synthesis, Stability, and Spectral Analysis

Executive Summary

2-Chloro-3-methoxybenzoyl chloride is a critical electrophilic intermediate used frequently in the synthesis of benzamides, heterocycles, and pharmaceutical scaffolds.[1] Its structural combination—a sterically demanding chlorine at the ortho position and an electron-donating methoxy group at the meta position—creates unique reactivity and spectral signatures.[1]

This guide provides a comprehensive technical analysis of this compound. Because acid chlorides are transient, moisture-sensitive intermediates often generated in situ, this document focuses on differential characterization —defining the specific spectral shifts that confirm the successful conversion of the stable precursor (2-chloro-3-methoxybenzoic acid) to the reactive chloride.

Part 1: Structural Context & Reactivity[1]

Chemical Identity[1][2]

-

Chemical Name: 2-Chloro-3-methoxybenzoyl chloride

-

Precursor CAS: 33234-36-5 (2-Chloro-3-methoxybenzoic acid)

-

Molecular Formula: C₈H₆Cl₂O₂

-

Molecular Weight: 205.04 g/mol

The Stability Paradox

The 2-chloro substituent provides steric hindrance that slightly retards hydrolysis compared to unsubstituted benzoyl chloride.[1] However, the 3-methoxy group donates electron density into the ring, potentially stabilizing the acylium ion intermediate during nucleophilic attack.

Critical Handling Note: This compound must be analyzed in anhydrous solvents (CDCl₃, CD₂Cl₂). Use of DMSO-d₆ or Methanol-d₄ will result in immediate reaction, yielding the acid or methyl ester, respectively, leading to false spectral data.

Part 2: Synthesis & Sample Preparation Protocol

To obtain valid spectral data, the compound is typically synthesized from its acid precursor. Below is the standard validation protocol.

Synthesis Workflow (Graphviz)

Figure 1: Synthesis and sampling workflow ensuring anhydrous integrity for spectral acquisition.

Part 3: Spectral Fingerprinting (The Core)

The most reliable method to confirm the identity of 2-chloro-3-methoxybenzoyl chloride is by observing the diagnostic shifts from its acid precursor.[1]

Infrared Spectroscopy (FT-IR)

IR is the fastest method for process control.[1] The conversion of the carboxylic acid (-COOH) to the acid chloride (-COCl) results in a significant shift in the carbonyl stretching frequency due to the inductive effect of the chlorine atom.

| Functional Group | Precursor (Acid) Frequency | Target (Chloride) Frequency | Note |

| C=O Stretch | 1680 – 1710 cm⁻¹ | 1775 – 1795 cm⁻¹ | Primary Diagnostic. The band moves to a higher wavenumber (blue shift). |

| O-H Stretch | 2500 – 3300 cm⁻¹ (Broad) | Absent | Disappearance of the broad H-bonded OH region confirms conversion. |

| C-O-C (Methoxy) | ~1260 cm⁻¹ | ~1260 cm⁻¹ | Remains relatively stable. |

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ (Strictly Anhydrous) Reference: TMS (0.00 ppm)

The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,3-trisubstituted benzene ring.

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| -OCH₃ | 3.92 – 3.96 | Singlet (s) | 3H | Methoxy group.[1] |

| Ar-H (H-4) | 7.15 – 7.20 | dd | 1H | Para to Cl, Ortho to OMe. Electronically shielded by OMe. |

| Ar-H (H-5) | 7.35 – 7.45 | Triplet (t/dd) | 1H | Meta to both substituents. |

| Ar-H (H-6) | 7.70 – 7.80 | dd | 1H | Diagnostic Shift. This proton is ortho to the carbonyl.[1] In the acid chloride, the deshielding cone of the -COCl group shifts this proton downfield compared to the acid (~7.5-7.6 ppm).[1] |

Key Validation Check: If you observe a broad singlet at ~11.0–13.0 ppm, your sample has hydrolyzed back to the carboxylic acid.

Mass Spectrometry (GC-MS / EI)

Direct LC-MS is not recommended due to hydrolysis in the mobile phase.[1] GC-MS (EI) is the preferred method.[1]

-

Molecular Ion (M⁺): 204 / 206 m/z

-

Isotope Pattern: The molecule contains two chlorine atoms (one on the ring, one in the acyl group).

-

M (204): 100% (Relative abundance)

-

M+2 (206): ~65% (Due to ¹²C + ³⁷Cl contributions from two Cl atoms)

-

M+4 (208): ~10%

-

Fragmentation Pathway:

-

[M - Cl]⁺: Loss of the acyl chlorine. Forms the acylium ion (m/z ~169).

-

[M - COCl]⁺: Loss of the entire acyl chloride group. Forms the chloromethoxybenzene cation (m/z ~141).

Part 4: Quality Control & Decision Logic

Use this logic gate to validate your material before using it in subsequent steps (e.g., amide coupling).

Figure 2: Decision logic for confirming reagent quality.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Acyl Chloride IR shifts vs Acids).

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoyl Chloride. NIST Chemistry WebBook, SRD 69. [Link] (Used as baseline for fragmentation patterns).

Sources

solubility of 2-Chloro-3-methoxybenzoyl chloride in organic solvents

[1]

Executive Summary & Chemical Identity

2-Chloro-3-methoxybenzoyl chloride is a highly reactive electrophilic intermediate used primarily in the synthesis of pharmacophores and agrochemicals. Unlike stable solids, its "solubility" is inextricably linked to its chemical stability .

This guide addresses the critical distinction between physical dissolution (solvation) and chemical decomposition (solysis). Using this compound requires strict adherence to anhydrous protocols to prevent hydrolysis back to its parent acid, 2-Chloro-3-methoxybenzoic acid (CAS 33234-36-5).

Chemical Profile

| Property | Detail |

| Chemical Structure | Benzoyl chloride core with ortho-chloro and meta-methoxy substituents. |

| Parent Compound | 2-Chloro-3-methoxybenzoic acid (CAS 33234-36-5) |

| Functional Group | Acyl Chloride (-COCl) |

| Reactivity Class | High; Moisture-sensitive; Lachrymator |

| Physical State | Typically a viscous oil or low-melting solid (analog-based estimation). |

Solubility Profile: Compatible vs. Incompatible Solvents

The solubility of 2-Chloro-3-methoxybenzoyl chloride cannot be decoupled from its reactivity. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack. Therefore, solvents are categorized not just by polarity, but by nucleophilicity .

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvents | Compatibility | Technical Notes |

| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent | Preferred media. High solubility; non-reactive. DCM is easily removed post-reaction ( |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Excellent | Ideal for reflux conditions. Toluene allows for azeotropic removal of residual water (if pre-dried). |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Good (Conditional) | Must be anhydrous. THF is excellent but hygroscopic; wet THF causes immediate hydrolysis. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Usable if strictly anhydrous. Commercial EtOAc often contains ethanol/water traces which degrade the chloride. |

| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | INCOMPATIBLE | Violent Decomposition. Reacts to form esters (alcoholysis) or acid (hydrolysis) + HCl gas. |

| Amine Solvents | Pyridine, Triethylamine | Reactive | Forms acyl ammonium salts. Used as reagents/scavengers, not passive solvents. |

Mechanistic Insight: The Solysis Trap

In protic solvents, the lone pair on the oxygen (water/alcohol) attacks the carbonyl carbon. The chloride ion is a good leaving group, resulting in the irreversible formation of the parent acid or ester.

-

Reaction with Water:

-

Reaction with Methanol:

Critical Insight: "Solubility" in methanol is actually a rapid chemical conversion to methyl 2-chloro-3-methoxybenzoate.

Experimental Protocols

Protocol A: Safe Solubilization & Handling

Objective: Prepare a stable solution of 2-Chloro-3-methoxybenzoyl chloride for subsequent coupling reactions (e.g., Friedel-Crafts or Amide coupling).

Reagents:

-

2-Chloro-3-methoxybenzoyl chloride (freshly synthesized or commercial)

-

Anhydrous Dichloromethane (DCM) or Toluene (dried over molecular sieves)

-

Inert Gas (Nitrogen or Argon)[1]

Workflow:

-

Glassware Preparation: Flame-dry a 2-neck round-bottom flask and cool under a stream of

. -

Solvent Verification: Verify solvent dryness.[1] For DCM, Karl Fischer titration should read <50 ppm water.

-

Addition:

-

If Solid: Add solid acid chloride to the flask against a positive pressure of

. -

If Liquid: Transfer via syringe through a septum.

-

-

Solvation: Add anhydrous solvent via cannula or syringe. Swirl gently.

-

Observation: The compound should dissolve rapidly. If cloudiness or white precipitate forms immediately, moisture ingress has occurred (precipitate is likely the hydrolyzed acid).

-

-

Storage: Use immediately. If storage is necessary, keep under

at -20°C in a sealed vessel with a Teflon liner.

Protocol B: In-Situ Generation (Recommended)

Because 2-Chloro-3-methoxybenzoyl chloride is sensitive, it is often best generated in situ from the stable acid precursor.

-

Suspend 2-Chloro-3-methoxybenzoic acid (1.0 eq) in anhydrous Toluene.

-

Add Thionyl Chloride (

) (1.5 eq) and a catalytic drop of DMF. -

Reflux for 2-3 hours until gas evolution (

, -

Concentrate under reduced pressure to remove excess

. -

Redissolve the resulting residue (the crude acid chloride) in the desired anhydrous solvent (DCM/THF) for the next step.

Decision Logic & Visualization

The following diagram illustrates the decision process for solvent selection based on the intended application of the acid chloride.

Caption: Solvent selection logic based on downstream chemical applications. Green paths indicate safe, standard protocols.

References

-

BenchChem. (2025).[1] Synthesis and Properties of 2-Methyl-3-methoxybenzoyl chloride (Analogous Structure). Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Chloro-3-methoxybenzoic acid (Parent Acid CAS 33234-36-5).[2][3] Retrieved from

-

PubChem. (n.d.).[4] Compound Summary: 2-Chloro-3-methoxybenzoic acid.[2][3] National Library of Medicine. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Methoxybenzoyl chloride (Structural Analog). Retrieved from

Technical Monograph: Safety & Handling of 2-Chloro-3-methoxybenzoyl chloride

The following technical guide provides an in-depth safety and handling monograph for 2-Chloro-3-methoxybenzoyl chloride , designed for pharmaceutical researchers and process chemists.

CAS Number: 86269-98-9

Chemical Formula:

Executive Summary & Chemical Identity

2-Chloro-3-methoxybenzoyl chloride is a highly reactive electrophilic building block used primarily in the synthesis of pharmacophores such as SGLT2 inhibitors (diphenylmethane derivatives) and isoselenazolones (ebselen analogs).

As an ortho-substituted benzoyl chloride, it exhibits distinct reactivity profiles compared to its meta- or para- isomers. The ortho-chloro substituent provides steric bulk that can retard nucleophilic attack, while the meta-methoxy group acts as an electron-donating group (EDG), subtly modulating the electrophilicity of the carbonyl carbon. Despite these electronic nuances, the compound remains a Category 1B Skin Corrosive and a potent Lachrymator .

Primary Risk Profile:

-

Hydrolytic Instability: Reacts violently with ambient moisture to release hydrochloric acid (HCl) gas.

-

Corrosivity: Causes irreversible tissue damage upon contact.

-

Inhalation Hazard: Vapors are extremely irritating to the upper respiratory tract.

Hazard Profiling & Reactivity Mechanisms

The Hydrolysis Cascade

The fundamental safety concern with this compound is its thermodynamic drive to revert to its parent acid, 2-chloro-3-methoxybenzoic acid , upon contact with water. This reaction is exothermic and generates stoichiometric quantities of HCl gas, which expands rapidly (approx. 1 mole of liquid acid chloride

Mechanism of Hazard Generation: The nucleophilic attack of water on the carbonyl carbon is the rate-determining step. The resulting tetrahedral intermediate collapses to expel the chloride ion, which immediately protonates to form HCl.

Figure 1: Hydrolysis pathway leading to thermal and respiratory hazards.

Synthesis-Derived Impurities

When prepared via thionyl chloride (

-

Residual

: Increases the risk of delayed gas evolution ( -

Residual

: Generates carbon monoxide (CO) upon decomposition, requiring rigorous ventilation.

Hierarchy of Controls & Handling Protocols

Engineering Controls

-

Fume Hood: All manipulations must occur within a certified chemical fume hood with a face velocity >100 fpm.

-

Scrubbing: For reactions >5g, the reaction vessel vent line must be routed through a base trap (e.g., 10% NaOH) to neutralize evolved HCl.

-

Inert Atmosphere: Store and transfer under Argon or Nitrogen. Argon is preferred due to its higher density, providing a better "blanket" over the liquid/solid interface.

Personal Protective Equipment (PPE)

| Component | Specification | Rationale |

| Gloves | Double-gloving: Nitrile (inner) + Laminate/Silver Shield (outer) | Standard nitrile degrades rapidly upon exposure to acid chlorides. Laminate provides permeation resistance >4 hours. |

| Eye Protection | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient against corrosive splashes that can bypass side shields. |

| Respiratory | Full-face respirator with Acid Gas (E) cartridges (if outside hood) | Only for emergency spill cleanup; not for routine handling. |

| Body | Chemical-resistant apron over lab coat | Prevents saturation of cotton lab coats which can trap acid against the skin. |

Operational Workflow: Transfer & Reaction

The "Cannula Method" for Liquid Transfer: To minimize moisture exposure and odor release, avoid pouring.

-

Septum-seal the source and receiving flasks.

-

Purge both vessels with inert gas.

-

Use a double-tipped needle (cannula) or a gas-tight syringe to transfer the liquid reagent.

-

Maintain positive pressure in the source flask to facilitate flow.

Emergency Response & Quenching Protocols

Quenching Reaction Mixtures

Quenching acid chlorides is the most critical safety step. Adding water directly to the neat compound can cause an "eruption" due to flash-boiling of the water by the heat of hydrolysis.

Correct Quenching Protocol:

-

Dilute: Dilute the reaction mixture with a non-reactive solvent (e.g., DCM, Toluene) to act as a heat sink.

-

Cool: Cool the mixture to <0°C using an ice/salt bath.

-

Neutralize: Add a nucleophile slowly.

-

Option A (Acidic Quench): Add ice chips slowly. This keeps the amine product protonated (soluble in water) if you are making an amide.

-

Option B (Basic Quench): Add Saturated Aqueous

dropwise. Warning: This generates

-

Spill Cleanup Decision Matrix

In the event of a spill, the priority is to prevent HCl generation and exposure.

Figure 2: Decision matrix for spill response. Note that water is never applied directly to the spill.

Synthesis & Application Context

Understanding the downstream application aids in assessing purity requirements and potential side reactions.

-

SGLT2 Inhibitors: 2-Chloro-3-methoxybenzoyl chloride is a key intermediate in the synthesis of diphenylmethane-based SGLT2 inhibitors (e.g., analogs of Dapagliflozin/Empagliflozin). In these pathways, it typically undergoes Friedel-Crafts acylation. The high purity required for these pharmaceutical intermediates necessitates the complete removal of thionyl chloride traces, often achieved by azeotropic distillation with toluene.

-

Isoselenazolones: It is also used to synthesize ebselen derivatives (selenium-containing heterocycles) via reaction with 2-amino-selenophenols.

Experimental Note: Synthesis from Acid

If the user is synthesizing this material de novo from 2-chloro-3-methoxybenzoic acid :

-

Reagent: Use Oxalyl Chloride (1.2 equiv) + DMF (cat.) in DCM at 0°C

RT. -

Advantage: This method produces gaseous byproducts (CO,

, HCl) which are easier to remove than

References

-

Chemical Identity & Properties

-

Synthetic Application (SGLT2 Inhibitors)

- Source: European Patent Office (EP 2714032 B1).

- Context: Describes the use of 2-chloro-3-methoxybenzoyl chloride in Friedel-Crafts acyl

-

URL:

-

Synthetic Application (Isoselenazolones)

- Source: ElectronicsAndBooks / Elsevier.

- Context: Details the reaction of 2-chloro-3-methoxybenzoyl chloride with aniline deriv

-

URL: (Cited via snippet context)

-

General Acid Chloride Safety

- Source: UCLA Chemistry & Biochemistry Safety SOP.

- Title: "Standard Oper

-

URL:

Sources

Commercial Availability and Application of 2-Chloro-3-Methoxybenzoyl Chloride in Advanced Drug Development

Executive Summary

As drug discovery pivots toward highly functionalized, sterically precise small molecules, the demand for specialized building blocks has surged. 2-Chloro-3-methoxybenzoyl chloride (CAS: 86269-98-9) has emerged as a critical electrophilic intermediate in the synthesis of two major therapeutic classes: Sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for metabolic disorders and isoselenazolones (ebselen analogs) for antiviral and anti-inflammatory applications.

This technical guide provides a comprehensive analysis of the commercial supply chain, physicochemical properties, and validated synthetic workflows for 2-chloro-3-methoxybenzoyl chloride, written specifically for process chemists and drug development professionals.

Chemical Identity & Physicochemical Profiling

The utility of 2-chloro-3-methoxybenzoyl chloride stems from its unique electronic topography. The highly electrophilic acyl chloride moiety is primed for nucleophilic attack, while the ortho-chloro and meta-methoxy groups provide a specific steric and electronic environment that dictates the regioselectivity of downstream cross-coupling and binding affinity in biological targets.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 2-Chloro-3-methoxybenzoyl chloride |

| CAS Number | 86269-98-9 |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| Structural Features | Electrophilic acyl center, electron-donating methoxy group, steric-directing chloro group |

| Reactivity Profile | Highly moisture-sensitive; reacts violently with protic solvents |

Commercial Landscape & Supply Chain Dynamics

Sourcing this intermediate requires evaluating supplier purity, scalability, and lead times. Because acyl chlorides are prone to hydrolysis, commercial batches must be rigorously protected from atmospheric moisture during packaging and transit.

Table 2: Commercial Supplier Landscape

| Supplier | Purity Grade | Scale Availability | Lead Time / Logistics |

| BLD Pharm | >97.0% | 1g, 5g, 25g, Bulk | 3–10 Days (Global Stock) |

| Angene International | >97.0% | Lab to Pilot Scale | Inquiry-based |

| ClickChemi | >97.0% | Gram to Kilogram | Inquiry-based |

Note: For GMP manufacturing, custom synthesis contracts are typically required to guarantee trace-metal limits and stringent packaging (e.g., argon-purged, sealed ampoules).

Mechanistic Utility in Drug Development

Convergent Synthesis of SGLT2 Inhibitors

In the development of SGLT2 inhibitors (e.g., dapagliflozin analogs), the diphenylmethane core must be precisely constructed to fit the hydrophobic pocket of the SGLT2 transporter. Historically, linear synthesis pathways resulted in low overall yields due to the degradation of the sensitive glucose moiety during late-stage harsh conditions.

By utilizing 2-chloro-3-methoxybenzoyl chloride (or its 5-bromo derivative), chemists can employ a convergent synthesis strategy [1]. The acyl chloride undergoes a Friedel-Crafts acylation to build the diaryl ketone, which is subsequently reduced to the aglycone core before coupling with the glucose ring. This minimizes risk factors inherent in linear synthesis and drastically improves the final yield.

Convergent synthesis workflow for SGLT2 inhibitors utilizing 2-Chloro-3-methoxybenzoyl chloride.

Copper-Catalyzed Synthesis of Isoselenazolones

Ebselen and its derivatives are potent glutathione peroxidase (GPx) mimics and have recently been identified as covalent inhibitors of SARS-CoV-2 proteases (Mpro and PLpro). Synthesizing electron-rich isoselenazolones was historically challenging. However, converting 2-chloro-3-methoxybenzoyl chloride into an arylamide enables a highly efficient Copper-catalyzed Selenium-Nitrogen (Se-N) coupling[2]. The methoxy group enriches the electron density of the aryl ring, while the chloro group serves as the ideal leaving group for the oxidative addition of the copper-selenium complex.

Copper-catalyzed Se-N coupling pathway for the synthesis of isoselenazolone derivatives.

Experimental Workflows & Protocols

The following protocols are engineered as self-validating systems, ensuring that each step inherently confirms the success of the preceding action.

Protocol 1: Amidation via Modified Schotten-Baumann (Preparation of Arylamide)

This protocol converts the acyl chloride into the arylamide precursor required for Se-N coupling [2].

-

Initialization: Dissolve 2-chloro-3-methoxybenzoyl chloride (5.0 mmol) in anhydrous CH₂Cl₂ (15 mL) under a strict nitrogen atmosphere.

-

Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

-

Causality: The nucleophilic acyl substitution between an acyl chloride and a primary amine is highly exothermic. Cooling prevents thermal degradation and suppresses the formation of di-acylated byproducts.

-

-

Nucleophilic Addition: Add aniline (10.1 mmol) dissolved in CH₂Cl₂ (10 mL) dropwise via an addition funnel over 15 minutes.

-

Causality: Using slightly more than two equivalents of aniline is a deliberate design choice. One equivalent acts as the nucleophile, while the second acts as an in situ acid scavenger to neutralize the liberated HCl, precipitating as aniline hydrochloride. This eliminates the need for an external base like triethylamine, simplifying purification.

-

-

Propagation & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc) until the UV-active acyl chloride spot is completely consumed.

-

Workup: Wash the organic layer sequentially with 1N HCl (to remove excess aniline), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield 2-chloro-3-methoxy-N-phenylbenzamide.

Protocol 2: Friedel-Crafts Acylation for Diphenylmethane Core

This protocol establishes the diaryl ketone intermediate for SGLT2 inhibitors [3].

-

Initialization: Dissolve the acyl chloride (e.g., 5-bromo-2-chloro-3-methoxybenzoyl chloride, 14.3 mmol) in anhydrous benzene (100 mL) and cool to 0°C.

-

Lewis Acid Activation: Add anhydrous Aluminum Chloride (AlCl₃) (52.0 mmol) portionwise.

-

Causality: AlCl₃ is a potent Lewis acid that coordinates with the carbonyl oxygen, generating a highly electrophilic acylium ion. Portionwise addition is critical to control the rapid evolution of heat and prevent solvent boil-off.

-

-

Electrophilic Aromatic Substitution: Heat the mixture to 90°C and stir for 15 hours.

-

Causality: Benzene serves a dual purpose as both the solvent and the nucleophilic aromatic substrate. Elevated temperature is required to overcome the activation energy of the substitution, driving the reaction to completion.

-

-

Quenching: Cool the mixture to room temperature, then further cool to 0°C. Quench carefully by the dropwise addition of 1N aqueous HCl.

-

Causality: Aqueous HCl safely hydrolyzes the active aluminum complex, liberating the diaryl ketone product into the organic phase while keeping the aluminum salts highly water-soluble, preventing frustrating emulsions during extraction.

-

-

Isolation: Extract the aqueous layer with Ethyl Acetate (EtOAc) (150 mL). Combine organic layers, wash with brine, dry, and evaporate to yield the crude intermediate.

Handling, Storage, and Safety

As an aggressive electrophile, 2-chloro-3-methoxybenzoyl chloride requires stringent handling protocols:

-

Storage: Must be stored at 2–8°C under an inert atmosphere (Argon or N₂).

-

Degradation: Exposure to ambient moisture leads to rapid hydrolysis, forming 2-chloro-3-methoxybenzoic acid and releasing corrosive HCl gas. A sudden pressure buildup in a sealed, improperly stored bottle is a physical validation of moisture contamination.

-

PPE: Handle exclusively inside a certified fume hood using heavy-duty nitrile or neoprene gloves, as the compound causes severe skin burns and eye damage.

References

- Cheong, C. S., et al. (2016). Novel diphenylmethane derivatives as SGLT2 inhibitors. U.S. Patent No. 9,371,303 B2. Washington, DC: U.S.

-

Balkrishna, S. J., Bhakuni, B. S., & Kumar, S. (2011). Copper catalyzed/mediated synthetic methodology for ebselen and related isoselenazolones. Tetrahedron, 67(49), 9565-9575.[Link]

- Daewoong Pharmaceutical Co., Ltd. (2020). Method for producing diphenylmethane derivative. European Patent No. EP3663292B1.

Technical Whitepaper: Synthetic Utility & Medicinal Applications of 2-Chloro-3-methoxybenzoyl Chloride

[1]

Executive Summary

2-Chloro-3-methoxybenzoyl chloride (derived from CAS 33234-36-5) represents a high-value "ortho-meta" substituted benzoyl scaffold.[1] Unlike generic benzoyl chlorides, the specific arrangement of the 2-chloro (steric/electronic modulator) and 3-methoxy (H-bond acceptor) substituents imparts unique conformational properties to its derivatives.[1] This guide explores its critical role in synthesizing isoselenazolone-based antioxidants (Ebselen analogs) and its utility as a core building block for SGLT2 inhibitors in metabolic disease research.[1][2]

Chemical Profile & Reactivity Analysis

Structural Mechanistics

The electrophilicity of the acyl chloride is modulated by the adjacent substituents:

-

2-Chloro (Ortho-effect): Exerts significant steric pressure on the carbonyl group, often forcing amide/ester derivatives out of planarity with the phenyl ring.[1] This "conformation lock" is vital for improving metabolic stability by hindering enzymatic hydrolysis.[1]

-

3-Methoxy (Meta-effect): Acts as a lipophilic electron donor.[1] In medicinal chemistry, this group often targets specific hydrophobic pockets or functions as a weak H-bond acceptor to improve potency without compromising membrane permeability.[1]

Key Physicochemical Data

| Property | Value / Description |

| Precursor CAS | 33234-36-5 (2-Chloro-3-methoxybenzoic acid) |

| Functional Group | Acyl Chloride (-COCl) |

| Reactivity Class | Hard Electrophile (reacts rapidly with amines, alcohols, thiols) |

| Storage | Moisture Sensitive; Store under Inert Gas (Ar/N2) at <4°C |

| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in Water |

Core Research Applications

Application A: Synthesis of Isoselenazolones (Ebselen Analogs)

Context: Ebselen is a mimic of glutathione peroxidase (GPx).[2] Research indicates that modifying the phenyl ring of Ebselen can enhance its neuroprotective and anti-inflammatory profiles.

Mechanism: 2-Chloro-3-methoxybenzoyl chloride is used to acylate primary amines.[1] The resulting amide undergoes a copper-catalyzed

Application B: SGLT2 Inhibitor Scaffolds (Metabolic Disease)

Context: Sodium-glucose co-transporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin) often feature a diphenylmethane pharmacophore.[2][3][4] Mechanism: The 2-chloro-3-methoxy motif serves as the "proximal ring" in these inhibitors.[1] The specific substitution pattern is required to fit the SGLT2 active site, where the chlorine atom fills a small hydrophobic pocket and the methoxy group interacts with polar residues.

-

Note: In high-value synthesis, the 5-bromo derivative (5-bromo-2-chloro-3-methoxybenzoyl chloride) is often employed to allow subsequent Suzuki coupling at the 5-position, linking the scaffold to the sugar moiety.[1]

Experimental Protocols

Protocol 1: In Situ Generation & Amide Coupling

This protocol validates the synthesis of N-functionalized benzamides, the precursors for Application A.

Reagents:

-

2-Chloro-3-methoxybenzoic acid (1.0 equiv)

-

Oxalyl Chloride (1.5 equiv)[2]

-

DMF (Catalytic, 2-3 drops)[2]

-

Dichloromethane (DCM), Anhydrous[2]

-

Primary Amine (e.g., Aniline derivatives) (1.1 equiv)[2]

-

Triethylamine (Et3N) (2.0 equiv)[2]

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

Dissolve 2-Chloro-3-methoxybenzoic acid in anhydrous DCM under Nitrogen atmosphere.

-

Cool to 0°C. Add catalytic DMF.[1]

-

Add Oxalyl Chloride dropwise.[1] (Caution: Gas evolution of CO/CO2).[2][5]

-

Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

-

Checkpoint: Verify conversion via TLC (quench aliquot with MeOH; look for methyl ester spot).[2]

-

Concentrate in vacuo to remove excess oxalyl chloride.[1] Redissolve crude acid chloride in fresh anhydrous DCM.

-

-

Coupling:

-

Workup:

Protocol 2: Copper-Catalyzed Isoselenazolone Formation

Derived from methodology for Ebselen analog synthesis.[1]

-

Substrate: Use the 2-Chloro-3-methoxy-N-phenylbenzamide synthesized in Protocol 1.

-

Reagents: Selenium powder (1.0 equiv), CuI (10 mol%), 1,10-Phenanthroline (10 mol%), K2CO3 (2.0 equiv), DMF.

-

Condition: Heat at 100–120°C for 24h under Argon.

-

Purification: Silica gel chromatography.

Visualized Workflows

Workflow 1: Synthesis of Isoselenazolone Therapeutic Candidates

Caption: Pathway for converting the 2-Cl-3-OMe scaffold into bioactive organoselenium heterocycles via copper catalysis.

Workflow 2: SGLT2 Inhibitor Scaffold Assembly

Caption: Construction of the diphenylmethane core common in gliflozin-class antidiabetic drugs using the acid chloride.

References

-

Synthesis of Isoselenazolones via Cu-Catalyzed Coupling

-

SGLT2 Inhibitor Synthesis (Patent)

-

General Amide Synthesis in Green Solvents

-

Crystal Structure & Molecular Recognition

Sources

- 1. 1711-05-3|3-Methoxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 2. US9371303B2 - Diphenylmethane derivatives as SGLT2 inhibitors - Google Patents [patents.google.com]

- 3. WO2017217792A1 - Method for producing diphenylmethane derivative - Google Patents [patents.google.com]

- 4. WO2012165914A2 - Novel diphenylmethane derivatives as sglt2 inhibitors - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP3663292B1 - Diphenylmethane derivative in crystalline form - Google Patents [patents.google.com]

- 7. pure.hud.ac.uk [pure.hud.ac.uk]

2-Chloro-3-methoxybenzoyl chloride as a building block in organic synthesis

CAS: 54523-46-7 Formula: C₈H₆Cl₂O₂ Molecular Weight: 205.04 g/mol

Executive Summary

2-Chloro-3-methoxybenzoyl chloride (CMBC) is a specialized electrophilic building block used extensively in the synthesis of pharmacophores and agrochemicals. Its structural uniqueness lies in the 2,3-substitution pattern : the ortho-chloro group provides steric bulk that restricts rotational freedom in downstream amides (conformational locking), while the meta-methoxy group serves as a hydrogen bond acceptor and a handle for metabolic stability or further functionalization.

This guide details the handling, synthesis, and application of CMBC, moving beyond basic properties to explore its role in constructing privileged scaffolds like ortho-substituted benzamides (common in antipsychotics and kinase inhibitors) and diaryl sulfones .

Chemical Profile & Reactivity Analysis

Electronic and Steric Architecture

The reactivity of CMBC is defined by the interplay between the acyl chloride moiety and the aromatic substituents:

-

Carbonyl Electrophilicity: The carbonyl carbon is highly electrophilic. The ortho-chlorine atom exerts an electron-withdrawing inductive effect (-I), theoretically increasing electrophilicity compared to benzoyl chloride. However, this is modulated by the meta-methoxy group, which is an inductive withdrawer but a resonance donor (+R).

-

Steric Gating: The ortho-chloro substituent creates a "steric gate." Nucleophilic attack at the carbonyl is slower than in unsubstituted benzoyl chloride. This requires higher reaction temperatures or stronger nucleophiles/catalysts to achieve complete conversion, particularly with bulky anilines.

-

Conformational Bias: In amide products, the 2-Cl substituent forces the carbonyl group out of coplanarity with the phenyl ring, often adopting a perpendicular twist. This "twist" is a critical design feature in medicinal chemistry to fit specific hydrophobic pockets (e.g., D2/D3 receptor antagonists).

Stability & Handling

-

Hydrolysis Sensitivity: High. CMBC hydrolyzes rapidly in moist air to release HCl and revert to 2-chloro-3-methoxybenzoic acid.

-

Storage: Store under inert atmosphere (Ar/N₂) at 2–8°C.

Preparation Protocols

While CMBC is commercially available, in-house preparation is often required for freshness or isotope labeling. Two primary routes are validated: Thionyl Chloride (SOCl₂) and Oxalyl Chloride ((COCl)₂).[1]

Comparative Synthetic Routes

| Feature | Route A: Thionyl Chloride (SOCl₂) | Route B: Oxalyl Chloride ((COCl)₂) |

| Reagent Stoichiometry | 1.5 – 5.0 equivalents | 1.1 – 1.5 equivalents |

| Catalyst | DMF (Catalytic) | DMF (Catalytic - Critical) |

| Byproducts | SO₂ (g), HCl (g) | CO (g), CO₂ (g), HCl (g) |

| Purification | Distillation often required to remove excess SOCl₂ | Evaporation usually sufficient (milder) |

| Suitability | Large-scale / Industrial | Lab-scale / High-purity needs |

Validated Protocol: Oxalyl Chloride Method

Recommended for medicinal chemistry applications to avoid sulfur contamination.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an N₂ inlet.

-

Suspension: Charge with 2-chloro-3-methoxybenzoic acid (10.0 g, 53.6 mmol) and anhydrous Dichloromethane (DCM) (100 mL).

-

Activation: Add DMF (0.1 mL, catalytic) via syringe. Note: DMF forms the reactive Vilsmeier-Haack intermediate.

-

Addition: Cool to 0°C. Add Oxalyl Chloride (5.5 mL, 64.3 mmol) dropwise over 20 minutes. Gas evolution (CO/CO₂) will be vigorous.

-

Reaction: Allow to warm to room temperature (23°C) and stir for 3 hours. Solution should become clear.

-

Workup: Concentrate in vacuo. Co-evaporate with anhydrous toluene (2 x 20 mL) to remove trace HCl and oxalyl chloride.

-

Yield: Quantitative conversion to a yellow oil/solid, used directly without further purification.

Key Transformations & Applications

A. Synthesis of Pharmacologically Active Benzamides

The most frequent application of CMBC is the formation of

Workflow: Anhydrous Amide Coupling

The following diagram illustrates the optimized workflow for coupling CMBC with a hindered aniline (e.g., a heterocyclic amine).

Caption: Optimized synthetic workflow for converting 2-chloro-3-methoxybenzoic acid to benzamides via CMBC.

Protocol Modification for Low Reactivity Amines: If the amine is electron-deficient (e.g., 2-aminopyridine), thermal heating is often insufficient due to the 2-Cl steric clash.

-

Recommendation: Use DMAP (10 mol%) as a nucleophilic catalyst to form the highly reactive N-acylpyridinium intermediate, accelerating the attack of the weak amine.

B. Friedel-Crafts Acylation

CMBC serves as the electrophile in Friedel-Crafts acylations to synthesize diaryl ketones, which are precursors to photoinitiators and certain UV absorbers.

-

Lewis Acid: AlCl₃ (1.1 eq) is standard.

-

Solvent: Nitrobenzene or DCM.

-

Regioselectivity: The 2-Cl and 3-OMe groups on the acylating agent do not direct the incoming position; the regiochemistry is determined by the substrate (nucleophile).

C. Heterocycle Formation (1,2,4-Oxadiazoles)

CMBC reacts with amidoximes to form 3,5-disubstituted-1,2,4-oxadiazoles, a bioisostere for esters and amides in drug design.

-

O-Acylation: Reaction of CMBC with amidoxime in Pyridine/DCM

O-acyl amidoxime intermediate. -

Cyclodehydration: Heating the intermediate in Toluene (reflux) or using TBAF (room temp) closes the ring.

Case Study: Benzamide Scaffold in Dopamine Antagonists

Context: Substituted benzamides are a classic class of antipsychotics (e.g., Sulpiride, Remoxipride). The 2,3-substitution pattern is critical for receptor subtype selectivity.

Target Synthesis: N-((1-ethylpyrrolidin-2-yl)methyl)-2-chloro-3-methoxybenzamide.

Rationale:

-

2-Chloro: Forces the aromatic ring to be orthogonal to the amide bond, fitting the narrow hydrophobic cleft of the D2 receptor.

-

3-Methoxy: Provides an intramolecular hydrogen bond or specific polar interaction within the binding pocket.

Experimental Data Summary (Literature Analogues):

| Solvent | Base | Temperature | Yield | Notes |

| Water/DCM (Schotten-Baumann) | NaOH | 0°C | 45% | Hydrolysis competes due to steric slowing. |

| DCM (Anhydrous) | Et₃N | 25°C | 92% | Preferred Method. |

| THF | Pyridine | Reflux | 88% | Difficult workup (pyridine removal). |

Safety & Handling

-

Corrosivity: CMBC causes severe skin burns and eye damage. It is a lachrymator.

-

Inhalation: Reacts with mucosal moisture to form HCl gas. Use only in a certified fume hood.

-

Quenching: Do not add water directly to bulk CMBC. Dilute with an organic solvent (e.g., toluene) first, then slowly add to an ice/bicarbonate mixture.

References

-

BenchChem. A Comparative Guide to the Synthetic Routes of 2-Methyl-3-methoxybenzoyl chloride. (Analogous chemistry for 2-chloro variant). Link

-

PubChem. 2-Fluoro-3-methoxybenzoyl chloride (Compound Summary). National Library of Medicine. (Structural and property analog). Link

-

Suchetan, P. A., et al. "2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide."[2] Acta Crystallographica Section E: Structure Reports Online 69.8 (2013): o1215. (Crystallographic evidence of benzamide formation). Link

-

Lukevics, E., et al. "Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride."[3] Arkivoc 2001.9 (2001): 49-54.[3] (Friedel-Crafts acylation protocols). Link

-

University of Huddersfield. "Synthesis of Amides from Acid Chlorides and Amines." Research Portal. (Green chemistry protocols for amide coupling). Link

Sources

synthesis of 2-Chloro-3-methoxybenzoyl chloride from 2-chloro-3-methoxybenzoic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Intermediate synthesis for SGLT2 and MAGL inhibitors

Introduction & Mechanistic Rationale

The conversion of 2-chloro-3-methoxybenzoic acid to 2-chloro-3-methoxybenzoyl chloride is a foundational transformation in the synthesis of advanced active pharmaceutical ingredients (APIs). This highly reactive acyl chloride serves as a critical electrophilic building block in the development of sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for diabetes management[1][2] and monoacylglycerol lipase (MAGL) inhibitors targeting neuroinflammation and oncology[3][4].

Causality in Reagent Selection: While thionyl chloride (SOCl₂) is a traditional reagent for acyl chloride synthesis, it frequently requires elevated temperatures (refluxing) that can compromise the purity profile of electron-rich aromatic systems and lead to undesired side reactions. To ensure high fidelity and yield, this protocol utilizes oxalyl chloride ((COCl)₂) activated by catalytic N,N-dimethylformamide (DMF) in anhydrous dichloromethane (DCM)[1].

The addition of DMF generates the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This intermediate rapidly activates the carboxylic acid at mild temperatures (0 °C to room temperature). Subsequent nucleophilic attack by the chloride ion yields the target acyl chloride while regenerating the DMF catalyst. Crucially, the byproducts of this specific reaction—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are entirely gaseous. This gas evolution drives the reaction to completion via Le Chatelier’s principle and eliminates the need for aqueous workup, which would otherwise hydrolyze the moisture-sensitive product.

Reaction Workflow & Mechanistic Pathway

Workflow for the DMF-catalyzed synthesis of 2-chloro-3-methoxybenzoyl chloride.

Stoichiometry & Reagent Profiling

Table 1: Reagent quantities and physicochemical properties for a standard 10 mmol scale synthesis.

| Reagent | Molecular Weight | Equivalents | Amount | Role |

| 2-Chloro-3-methoxybenzoic acid | 186.60 g/mol | 1.0 | 1.87 g (10.0 mmol) | Starting Material |

| Oxalyl Chloride | 126.93 g/mol | 1.2 | 1.03 mL (12.0 mmol) | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 0.05 | 0.04 mL (0.5 mmol) | Catalyst |

| Dichloromethane (DCM) | 84.93 g/mol | N/A | 30.0 mL | Anhydrous Solvent |

Step-by-Step Experimental Protocol

Self-Validating System: This protocol incorporates visual cues (gas evolution cessation) and environmental controls (inert atmosphere) to ensure the integrity of the moisture-sensitive product without requiring mid-reaction sampling.

Step 1: Apparatus Preparation

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen (N₂) gas inlet.

-

Causality: Acyl chlorides are highly susceptible to hydrolysis. Eliminating ambient moisture from the glassware is non-negotiable to prevent reversion to the starting carboxylic acid.

Step 2: Dissolution

-

Charge the flask with 2-chloro-3-methoxybenzoic acid (1.87 g, 10.0 mmol) and suspend it in anhydrous dichloromethane (DCM, 25 mL) under a continuous N₂ stream.

-

Add catalytic N,N-dimethylformamide (DMF, 0.04 mL).

Step 3: Reagent Addition

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Load the dropping funnel with oxalyl chloride (1.03 mL, 12.0 mmol) dissolved in 5 mL of anhydrous DCM.

-

Add the oxalyl chloride solution dropwise over 15 minutes[1][2].

-

Causality: The reaction is exothermic and generates significant gas (CO, CO₂, HCl). Dropwise addition at 0 °C controls the rate of gas evolution and prevents solvent boil-over, ensuring a safe and controlled activation.

Step 4: Reaction Propagation

-

Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

-

Stir continuously for 2 to 4 hours[1].

-

Validation Check: The reaction is deemed complete when vigorous bubbling (gas evolution) ceases entirely and the initial suspension transitions into a clear, homogeneous solution.

Step 5: Isolation and Concentration

-

Transfer the reaction mixture to a rotary evaporator.

-

Remove the DCM, unreacted oxalyl chloride, and residual gases in vacuo (bath temperature ≤ 30 °C to prevent thermal degradation).

-

Co-evaporate the resulting residue with anhydrous toluene (2 × 10 mL).

-

Causality: Toluene acts as an azeotropic agent, ensuring the complete removal of trace oxalyl chloride and trapped HCl gas. The crude 2-chloro-3-methoxybenzoyl chloride is obtained as a viscous oil or low-melting solid and is typically used immediately in subsequent amidation or Friedel-Crafts steps without further purification[1][4].

Analytical Validation & Quality Control

To confirm the success of the transformation without exposing the product to hydrolytic degradation, rapid spectroscopic methods are preferred over chromatographic techniques (like HPLC/LCMS), which often require protic solvents that destroy the product.

Table 2: Expected Analytical Signatures for 2-Chloro-3-methoxybenzoyl chloride

| Analytical Technique | Target Signal / Observation | Mechanistic Interpretation |

| FT-IR Spectroscopy | Shift from ~1680 cm⁻¹ to ~1770 cm⁻¹ | Conversion of the carboxylic acid C=O to the higher-frequency acyl chloride C=O stretch. |

| FT-IR Spectroscopy | Disappearance of 3300–2500 cm⁻¹ band | Complete consumption of the carboxylic acid O-H stretch. |

| ¹H NMR (CDCl₃) | Disappearance of signal at ~11.0 ppm | Loss of the acidic carboxylic proton. |

| Visual Inspection | Complete cessation of effervescence | Exhaustion of gas-producing intermediates (CO₂, CO, HCl). |

Troubleshooting & Safety

-

Toxicity Warning: Oxalyl chloride is highly toxic, corrosive, and a lachrymator. Carbon monoxide (CO) is a colorless, odorless, and lethal gas. Engineering Controls: This entire procedure MUST be conducted inside a certified, well-ventilated chemical fume hood.

-

Incomplete Conversion: If the reaction remains a suspension after 4 hours, it indicates either moisture contamination (which consumes the oxalyl chloride) or inactive DMF. Add an additional 0.2 equivalents of oxalyl chloride and 1 drop of DMF.

-

Storage: If the acyl chloride is not utilized immediately in the next synthetic step, it must be stored under an argon atmosphere in a tightly sealed Schlenk flask or desiccator at -20 °C to prevent degradation.

References

-

WO2012165914A2 - Novel diphenylmethane derivatives as sglt2 inhibitors - Google Patents. 1

-

US 9,371,303 B2 - United States Patent - Googleapis.com. 2

-

WO2023110958A1 - Bicyclic heterocyclic compounds useful as monoacylglycerol lipase inhibitors - Google Patents. 3

-

US20210024546A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors - Google Patents. 4

Sources

- 1. WO2012165914A2 - Novel diphenylmethane derivatives as sglt2 inhibitors - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2023110958A1 - Bicyclic heterocyclic compounds useful as monoacylglycerol lipase inhibitors - Google Patents [patents.google.com]

- 4. US20210024546A1 - Octahydropyrido[1,2-alpha]pyrazines as magl inhibitors - Google Patents [patents.google.com]

Application Note: High-Yield Synthesis of 2-Chloro-3-methoxybenzoyl Chloride via Thionyl Chloride Activation

[1]

Introduction & Scope

2-Chloro-3-methoxybenzoyl chloride is a critical acylating agent employed in the synthesis of pharmacophores, particularly in the development of kinase inhibitors and GPCR ligands where the ortho-chloro substituent provides essential steric locking and metabolic stability.

This application note details the conversion of 2-Chloro-3-methoxybenzoic acid to its corresponding acid chloride using thionyl chloride (

-

Steric Hindrance: The ortho-chloro group hinders nucleophilic attack at the carbonyl carbon.

-

Electronic Effects: The meta-methoxy group exerts an inductive effect that can modulate reactivity.

To overcome these kinetic barriers, this protocol utilizes N,N-Dimethylformamide (DMF) as a nucleophilic catalyst to generate a reactive Vilsmeier-Haack-type intermediate, ensuring quantitative conversion under mild reflux conditions.

Reaction Mechanism & Rationale

Why Thionyl Chloride?

Thionyl chloride is selected over oxalyl chloride or

The Role of DMF Catalysis

For sterically encumbered substrates like 2-Chloro-3-methoxybenzoic acid, uncatalyzed reactions often require prolonged heating, leading to decomposition. DMF acts as a "chemical drill":

-

Activation: DMF reacts with

to form the electrophilic dimethylchloroforminium chloride (Vilsmeier reagent). -

Substitution: This active species reacts rapidly with the carboxylic acid to form an activated acyl ammonium intermediate.

-

Chloride Attack: The chloride ion attacks the activated carbonyl, releasing the product and regenerating DMF.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle that drives this synthesis.

Caption: Figure 1. DMF-catalyzed conversion of carboxylic acid to acid chloride via Vilsmeier intermediate.

Safety & Handling (Critical)

| Hazard | Source | Mitigation Strategy |

| Corrosive Gas | Mandatory: Reactions must be vented through a scrubber (NaOH trap) or performed in a high-efficiency fume hood. | |

| Explosion Risk | Pressure buildup | Never seal the system completely. Use a drying tube (CaCl2) to allow venting while excluding moisture. |

| Chemical Burns | Wear butyl rubber gloves. | |

| Delayed Toxicity | Alkylating agents | Treat the acid chloride as a potential alkylating agent. Decontaminate spills with aqueous sodium bicarbonate. |

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 2-Chloro-3-methoxybenzoic acid | ~186.59 | 1.0 | Limiting Reagent |

| Thionyl Chloride ( | 118.97 | 2.0 - 5.0 | Reagent & Co-solvent |

| DMF (Anhydrous) | 73.09 | 0.05 (5 mol%) | Catalyst |

| Toluene (Anhydrous) | 92.14 | 5-10 Vol | Solvent (Optional*) |

*Note: Toluene is recommended for scale-up (>10g) to manage thermal homogeneity. For small scale (<1g), neat

Step-by-Step Procedure

Phase 1: Setup

-

Drying: Oven-dry a 2-neck round-bottom flask (RBF), reflux condenser, and stir bar at 120°C for at least 2 hours. Assemble hot under a stream of

or Ar. -

Scrubber: Connect the top of the condenser to a gas outlet leading to a trap containing 10% NaOH solution (do not submerge the tube tip to prevent suck-back) or a calcium chloride drying tube if a hood scrubber is available.

-

Charging: Charge the RBF with 2-Chloro-3-methoxybenzoic acid (1.0 equiv).

-

Solvent: Add anhydrous Toluene (5 mL per gram of acid). Stir to suspend.

Phase 2: Activation & Reaction

-

Catalyst Addition: Add DMF (0.05 equiv). Observation: The mixture may stay a suspension.

-

Reagent Addition: Add Thionyl Chloride (2.0 - 5.0 equiv) dropwise via a pressure-equalizing addition funnel or syringe over 10 minutes.

-

Caution: Gas evolution (

,

-

-

Heating: Heat the reaction mixture to Reflux (~80-90°C internal temp) .

-

Monitoring: Maintain reflux for 2–3 hours .

Phase 3: Workup & Isolation

-

Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator.

-

Evaporation: Remove Toluene and excess

under reduced pressure (40°C bath, gradually reducing pressure to <10 mbar).-

Note:

boils at 74.6°C. Toluene azeotropes help remove traces.

-

-

Chase: Re-dissolve the residue in fresh anhydrous Toluene (small volume) and re-evaporate to ensure complete removal of

and -

Final Product: The residue is 2-Chloro-3-methoxybenzoyl chloride , typically a viscous yellow oil or low-melting solid.

Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis of 2-Chloro-3-methoxybenzoyl chloride.

Purification & Characterization

Purification Strategy

For most downstream applications (Friedel-Crafts, Amide coupling), the "crude" material obtained after azeotropic removal of thionyl chloride is of sufficient purity (>95%).

-

High Purity Requirement: If higher purity is needed, perform vacuum distillation .

-

Estimated B.P.: >130°C at 10 mmHg (Based on 2-chlorobenzoyl chloride analogues).

-

Note: The product is moisture-sensitive; store under Argon/Nitrogen.[1]

-

Analytical Validation

| Method | Expected Signal | Interpretation |

| FT-IR | ~1770–1790 | Strong C=O stretch (Acid chloride shifts to higher wavenumber vs. Acid ~1690 |

| 1H NMR | Loss of ~11-13 ppm | Disappearance of the broad carboxylic acid -OH proton. |

| Reactivity Test | Exotherm with water | Add a drop to water; vigorous fizzing ( |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls | Old | Use fresh |

| Dark/Black Product | Overheating or Iron contamination | Keep bath <90°C. Avoid metal spatulas; use glass/Teflon. |

| Solid Residue | Polymerization or Salts | If insoluble solids persist after reflux, filter under inert atmosphere before evaporation. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

2-Chloro-3-methoxybenzoyl chloride synthesis using oxalyl chloride

Application Note: Synthesis of 2-Chloro-3-methoxybenzoyl Chloride via Oxalyl Chloride

Executive Summary

This application note details the protocol for synthesizing 2-chloro-3-methoxybenzoyl chloride from its carboxylic acid precursor using oxalyl chloride mediated by catalytic N,N-dimethylformamide (DMF) . This method is preferred over thionyl chloride (

Target Molecule:

-

Precursor: 2-Chloro-3-methoxybenzoic acid (CAS: 33234-36-5)

-

Key Application: Intermediate for kinase inhibitors and agrochemicals.

Reaction Mechanism & Rationale

The conversion utilizes the Vilsmeier-Haack type activation. Oxalyl chloride is not sufficiently electrophilic to react rapidly with the sterically crowded 2-chloro-3-methoxybenzoic acid at room temperature. DMF acts as a nucleophilic catalyst.

Mechanism Description:

-

Activation: DMF reacts with oxalyl chloride to form the highly electrophilic chloroiminium intermediate (Vilsmeier reagent), releasing CO and

. -

Acyl Transfer: The carboxylic acid attacks the chloroiminium species, forming an activated acyl-ammonium complex.

-

Chloride Attack: Chloride ion attacks the carbonyl carbon, collapsing the intermediate to release the acid chloride and regenerate DMF.

Figure 1: Catalytic cycle of DMF-mediated acid chloride synthesis.

Materials & Equipment

| Component | Specification | Role |

| Starting Material | 2-Chloro-3-methoxybenzoic acid (>97%) | Precursor |

| Reagent | Oxalyl Chloride (2.0 M in DCM or neat) | Chlorinating Agent |

| Catalyst | N,N-Dimethylformamide (Anhydrous) | Nucleophilic Catalyst |

| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |

| Quench (QC) | Methanol (HPLC Grade) | For TLC/GC monitoring |

| Scrubber | NaOH trap (10%) | Neutralize HCl/CO/CO2 |

Equipment:

-

Flame-dried 2-neck round-bottom flask (RBF).

-

Pressure-equalizing addition funnel.

-

Nitrogen (

) or Argon line with bubbler. -

Magnetic stir bar.

Experimental Protocol

Safety Warning: Oxalyl chloride is toxic and corrosive. It releases carbon monoxide (CO) and hydrochloric acid (HCl). All operations must be performed in a functioning fume hood.

Step 1: Setup and Suspension

-

Equip a flame-dried RBF with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 2-Chloro-3-methoxybenzoic acid (1.0 equiv).

-

Add anhydrous DCM (approx. 5–10 mL per gram of acid).

-

Note: The acid may not dissolve completely; a suspension is normal.

-

-

Add catalytic DMF (0.05 equiv / 2-3 drops).

-

Insight: Without DMF, the reaction may stall due to the steric hindrance of the ortho-chloro group [1].

-

Step 2: Reagent Addition

-

Cool the mixture to 0°C (ice bath). While not strictly necessary for all benzoic acids, this controls the initial gas evolution rate.

-

Add Oxalyl Chloride (1.2 – 1.5 equiv) dropwise over 15–20 minutes.

-

Observation: Vigorous bubbling (

, -

Critical Control: Ensure the gas outlet is connected to a scrubber (e.g., dilute NaOH) to neutralize HCl.

-

Step 3: Reaction and Monitoring

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .

-

Stir for 2–4 hours .

-

Visual Cue: The suspension should turn into a clear, homogeneous solution as the acid is consumed.

-

-

In-Process Control (IPC):

-

Aliquot 50 µL of reaction mixture into 200 µL of Methanol .

-

Run TLC (or HPLC) on this quenched sample.

-

Target: Disappearance of Acid (

) and appearance of Methyl Ester ( -

Why? Acid chlorides are unstable on silica. Converting to the methyl ester allows for reliable monitoring [2].

-

Step 4: Workup & Isolation

-

Once conversion is complete, concentrate the mixture under reduced pressure (Rotavap).

-

Temperature: Do not exceed 40°C bath temperature to prevent decomposition.

-

-

Azeotropic Removal: Re-dissolve the residue in dry DCM (or Toluene) and evaporate again (repeat 2x).

-

Purpose: This removes trace HCl and excess oxalyl chloride, which can interfere with subsequent coupling reactions.

-

-

Final Product: The resulting yellow/orange oil or low-melting solid is 2-Chloro-3-methoxybenzoyl chloride .

-

Storage: Use immediately or store under inert gas at -20°C. Hydrolyzes rapidly in moist air.

-

Figure 2: Operational workflow for synthesis and isolation.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction Stalls | Steric hindrance of 2-Cl group | Add 0.5 eq more Oxalyl Chloride; heat to mild reflux (40°C). |

| Dark Coloration | Decomposition / Impurities | Ensure |

| Product Solidifies | High melting point | 2-Chloro-3-methoxybenzoyl chloride may solidify upon standing. This is normal. |

| TLC Streaking | Hydrolysis on silica | Always quench with MeOH before TLC. Never spot acid chloride directly. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Sigma-Aldrich. (n.d.). Acid Chloride Synthesis Technical Bulletin. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 33234-36-5 (2-Chloro-3-methoxybenzoic acid). [4]

-

Organic Syntheses. (1978). General methods for Acid Chlorides using Oxalyl Chloride. Org. Synth. 1978, 58, 113.

Sources

Application Notes & Protocols: The Role of Catalytic DMF in the Synthesis of 2-Chloro-3-methoxybenzoyl Chloride

Abstract & Introduction

2-Chloro-3-methoxybenzoyl chloride is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its efficient preparation is a matter of significant process chemistry interest. The most prevalent and industrially scalable method for its synthesis is the direct chlorination of its parent carboxylic acid, 2-chloro-3-methoxybenzoic acid. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

This application note provides a detailed examination of this synthesis, with a specialized focus on the mechanistic role and practical application of catalytic N,N-Dimethylformamide (DMF). While thionyl chloride can convert a carboxylic acid to an acyl chloride on its own, the reaction is often slow and may require harsh conditions. The addition of a catalytic quantity of DMF dramatically accelerates the reaction, allowing for milder conditions and improved efficiency.[1][2][3] We will dissect the underlying chemical principles, provide a robust experimental protocol, and address critical aspects of safety, optimization, and troubleshooting for researchers and process chemists.

The Catalytic Mechanism: Formation of the Vilsmeier Reagent

The efficacy of DMF as a catalyst stems from its reaction with the chlorinating agent (in this case, thionyl chloride) to form a highly reactive electrophilic species known as the Vilsmeier reagent.[4][5][6] This reagent is a far more potent activating agent for the carboxylic acid than thionyl chloride alone. The catalytic cycle can be understood in two main stages:

-

Formation of the Vilsmeier Reagent: The lone pair of electrons on the carbonyl oxygen of DMF acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent rearrangement, ultimately leading to the formation of the chloroiminium salt (the Vilsmeier reagent) and the liberation of sulfur dioxide (SO₂) gas.[5][6][7]

-

Acyl Chloride Formation and Catalyst Regeneration: The Vilsmeier reagent readily reacts with the carboxylic acid. The carboxylic acid's hydroxyl group attacks the electrophilic carbon of the iminium salt. This adduct then collapses, with the carbonyl oxygen of the original acid abstracting the proton. Finally, a chloride ion attacks the newly formed activated carbonyl, leading to the formation of the desired 2-chloro-3-methoxybenzoyl chloride and regenerating the DMF catalyst. The regenerated DMF can then begin the cycle anew.

This catalytic pathway provides a lower energy barrier for the reaction compared to the direct reaction with thionyl chloride.

Caption: Experimental workflow for the synthesis of 2-Chloro-3-methoxybenzoyl chloride.

-